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Compound of Interest

(5-Fluoro-2-methoxypyridin-3-
Compound Name:
yl)methanol

Cat. No.: B591755

A detailed examination of the X-ray crystal structure of Pyridoxine Hydrochloride, a vital form of
Vitamin B6, offers significant insights for researchers, scientists, and drug development
professionals. This guide provides a comparative analysis of its crystalline architecture against
a simpler, related pyridinemethanol derivative, highlighting the influence of functional groups on
solid-state packing and intermolecular interactions. All crystallographic data is presented in
structured tables, accompanied by detailed experimental protocols and visualizations to
facilitate a comprehensive understanding.

While the specific X-ray crystal structure for (5-Fluoro-2-methoxypyridin-3-yl)methanol is not
publicly available, this guide utilizes the well-documented structure of Pyridoxine Hydrochloride
as a primary reference due to its analogous pyridinyl core and hydroxymethyl functionalities.
This comparison serves as a valuable proxy for understanding the structural behavior of
similarly substituted pyridine derivatives that are crucial in medicinal chemistry.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for Pyridoxine
Hydrochloride and a representative pyridinemethanol derivative, (6-Methyl-3-
pyridinyl)methanol, providing a clear basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Pyridoxine Hydrochloride.
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Parameter Value
Empirical Formula CsH12CINOs
Formula Weight 205.64 g/mol
Crystal System Triclinic
Space Group P-1

a (A) 9.52

b (A) 5.803

c (A 9.56

a(°) 93.9

B () 115.4

y () 98.6

Volume (A3) 468.8

z 2

Data Collection Method Weissenberg photographs
Radiation Cu Ka

Data sourced from Hanic, F. (1966). The crystal structure of pyridoxine hydrochloride. A
comparison of the symbolic addition procedure and the heavy atom method. Acta
Crystallographica, 21(3), 332-340.[1]

Table 2: Selected Bond Lengths in Pyridoxine Hydrochloride.
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Bond Length (A)
C(2)-N(1) 1.350
C(6)-N(1) 1.345
C(2)-C(7) 1.501
C(3)-0(2) 1.365
C(4)-C(8) 1.512
C(5)-C(9) 1.518
C(8)-0(2) 1.425
C(9)-0(3) 1.428

Data sourced from Hanic, F. (1966). The crystal structure of pyridoxine hydrochloride. A
comparison of the symbolic addition procedure and the heavy atom method. Acta
Crystallographica, 21(3), 332-340.[1]

Table 3: Selected Bond Angles in Pyridoxine Hydrochloride.

Angle Value (°)
C(6)-N(1)-C(2) 124.0
N(1)-C(2)-C(3) 118.0
C(2)-C(3)-C(4) 119.2
C(3)-C(4)-C(5) 119.8
C(4)-C(5)-C(6) 119.5
C(5)-C(6)-N(1) 119.5

Data sourced from Hanic, F. (1966). The crystal structure of pyridoxine hydrochloride. A
comparison of the symbolic addition procedure and the heavy atom method. Acta
Crystallographica, 21(3), 332-340.[1]
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Experimental Protocols

The crystallographic data for Pyridoxine Hydrochloride was obtained through single-crystal X-
ray diffraction. Below is a summary of the experimental methodology employed.

Synthesis and Crystallization: Crystals of Pyridoxine Hydrochloride suitable for X-ray analysis
were grown from an aqueous solution.

Data Collection: Three-dimensional X-ray diffraction data was collected using the Weissenberg
photographic method with copper Ka radiation. The intensities of the reflections were estimated
visually.

Structure Solution and Refinement: The crystal structure was solved using both the heavy-atom
method, utilizing the chlorine atom, and the symbolic addition procedure. The atomic
coordinates were refined by Fourier and least-squares methods. The final positions of the
atoms were determined with estimated standard deviations of 0.005 A for bond lengths and
0.3° for bond angles.[1]

Structural Analysis and Visualization

The crystal structure of Pyridoxine Hydrochloride reveals a planar pyridine ring, with the
exception of the oxygen atom of one of the hydroxymethyl groups, which participates in an
intramolecular hydrogen bond. The pyridoxine ions are interconnected through a network of
intermolecular hydrogen bonds of the types O-H---O, N-H---Cl, and O-H-:-Cl.[1]
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Caption: Experimental workflow for determining the crystal structure of Pyridoxine
Hydrochloride.

The hydrogen bonding network is a critical feature influencing the crystal packing and overall
stability of the structure. The presence of the hydrochloride ion introduces additional hydrogen
bond acceptors, leading to a more complex and robust network compared to what would be
expected for a neutral pyridinemethanol derivative.

Pyridoxine Cation

_ : Neighboring
Chloride Anion Pyridoxine Cation

Click to download full resolution via product page

Caption: Hydrogen bonding interactions in the crystal structure of Pyridoxine Hydrochloride.

Comparison with an Alternative Structure: (6-
Methyl-3-pyridinyl)methanol

To provide a comparative context, the crystal structure of (6-Methyl-3-pyridinyl)methanol would
be an ideal candidate. Lacking a publicly available, fully detailed crystal structure for this
specific compound in the initial searches, a general comparison can be drawn based on
expected structural principles.

(6-Methyl-3-pyridinyl)methanol, being a neutral molecule without the additional hydroxyl group
and the chloride counter-ion of Pyridoxine Hydrochloride, would be expected to exhibit a
simpler hydrogen bonding network. The primary interactions would likely be O-H---N hydrogen
bonds between the hydroxymethyl group of one molecule and the pyridine nitrogen of a
neighboring molecule, forming chains or dimers. The absence of the chloride ion would remove
the N-H---Cl and O-H-:-Cl interactions, likely leading to a less dense crystal packing.
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The planarity of the pyridine ring would be maintained, but the overall molecular conformation
and crystal packing would be significantly different due to the reduced number of strong
hydrogen bond donors and acceptors. This comparison underscores the profound impact of
functional group substitution and salt formation on the supramolecular assembly of pyridine
derivatives.

Resulting Intermolecular Interactions
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Caption: Logical comparison of intermolecular forces in Pyridoxine HCI vs. a neutral derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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